molecular formula C9H11BrO3S B175723 2-Bromoethyl 4-methylbenzenesulfonate CAS No. 19263-21-9

2-Bromoethyl 4-methylbenzenesulfonate

Cat. No.: B175723
CAS No.: 19263-21-9
M. Wt: 279.15 g/mol
InChI Key: LTMNMMFAYJZNTC-UHFFFAOYSA-N
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Description

Role as a Functional Group Precursor in Complex Molecular Architecture

The primary utility of 2-Bromoethyl 4-methylbenzenesulfonate (B104242) lies in its capacity to act as a bifunctional electrophile. This dual reactivity enables the sequential introduction of different nucleophiles, facilitating the assembly of intricate molecular structures. The key to its application is the differential reactivity of the bromide and the tosylate leaving groups. The tosylate group is significantly more reactive towards nucleophilic substitution than the bromide. This allows a chemist to perform a substitution reaction selectively at the tosylate-bearing carbon, leaving the bromo group intact for a subsequent, different chemical transformation.

This step-wise approach is fundamental in the synthesis of complex targets, where precise control over bond formation is required. For instance, a nucleophile (Nu1) can first displace the tosylate group. The resulting bromo-functionalized intermediate can then be reacted with a second, different nucleophile (Nu2) under potentially different reaction conditions to form a more complex product. This strategy is highly valuable in the synthesis of pharmaceutical intermediates and other fine chemicals where specific connectivity is essential. A notable application of this compound is as a precursor for synthesizing radiolabeled molecules used in medical imaging, such as in the preparation of precursors for [18F]-labeled positron emission tomography (PET) tracers. hic.ccnucmedcor.com

Significance of Alkyl Sulfonates and Halides as Leaving Groups in Organic Transformations

In nucleophilic substitution reactions, the efficiency of the transformation is heavily dependent on the ability of the "leaving group" to depart from the carbon backbone. A good leaving group must be able to stabilize the negative charge it acquires upon departure. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are the conjugate bases of strong acids.

2-Bromoethyl 4-methylbenzenesulfonate contains two excellent leaving groups: a bromide ion (Br⁻) and a tosylate anion (TsO⁻).

Alkyl Halides (Bromide): The bromide ion is the conjugate base of hydrobromic acid (HBr), a strong acid. This makes bromide a good leaving group, readily displaced by a wide range of nucleophiles.

Alkyl Sulfonates (Tosylate): The 4-methylbenzenesulfonate (tosylate) group is an even better leaving group. It is the conjugate base of p-toluenesulfonic acid (TsOH), which is also a very strong acid. The stability of the tosylate anion is significantly enhanced by resonance, which delocalizes the negative charge over the three oxygen atoms of the sulfonate group.

The difference in leaving group ability can be quantified by comparing the acidity of their conjugate acids. A lower pKa value for the conjugate acid corresponds to a weaker conjugate base and thus a better leaving group. This differential reactivity is the cornerstone of the synthetic utility of this compound, allowing for selective and sequential reactions.

Leaving GroupAnionConjugate AcidpKa of Conjugate AcidRelative Leaving Group Ability
TosylateTsO⁻p-Toluenesulfonic Acid (TsOH)-2.8 pressbooks.pubExcellent
BromideBr⁻Hydrobromic Acid (HBr)-8.7 pressbooks.pubGood

Scope and Applicability in Contemporary Synthetic Methodologies

The unique properties of this compound make it a relevant tool in various areas of contemporary organic synthesis. Its ability to act as a two-carbon linker with two distinct reactive handles is particularly valuable in methodologies that aim to build molecular complexity efficiently.

One major area of application is in the synthesis of heterocyclic compounds . Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and agrochemicals. nih.govmdpi.com Bifunctional electrophiles like this compound are ideal for constructing these ring systems. For example, a primary amine could first displace the more reactive tosylate group, followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the bromide, forming a saturated nitrogen heterocycle. This strategy provides a controlled and predictable route to valuable chemical scaffolds.

Furthermore, the presence of an alkyl halide in the molecule opens up possibilities for its use in modern cross-coupling reactions . Palladium-catalyzed reactions, for instance, are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. After an initial substitution at the tosylate position, the remaining alkyl bromide can participate in coupling reactions, further expanding the molecular complexity that can be achieved from this simple starting material. The compound's role as a precursor in PET agent synthesis underscores its importance in the development of advanced diagnostic tools in medicine. hic.ccnucmedcor.com

Compound Data

PropertyValue
IUPAC NameThis compound sigmaaldrich.com
Synonyms2-Bromoethyl tosylate, Toluene-4-sulfonic acid 2-bromo-ethyl ester hic.ccnucmedcor.com
CAS Number19263-21-9 hic.ccnucmedcor.comsigmaaldrich.combiosynth.comchemshuttle.com
Molecular FormulaC₉H₁₁BrO₃S chemshuttle.com
Molecular Weight279.15 g/mol sigmaaldrich.com
Melting Point12-13 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMNMMFAYJZNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390633
Record name 2-bromoethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19263-21-9
Record name 2-bromoethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromoethyl 4 Methylbenzenesulfonate

Direct Synthesis from Precursors

The most common and direct route to 2-Bromoethyl 4-methylbenzenesulfonate (B104242) involves the reaction of 2-bromoethanol (B42945) with p-toluenesulfonyl chloride (TsCl). This reaction is a type of esterification, specifically a tosylation, where the hydroxyl group of the alcohol is converted into a tosylate ester. masterorganicchemistry.comkhanacademy.org

Tosylation of 2-Bromoethanol

The tosylation of an alcohol like 2-bromoethanol transforms the hydroxyl group into a p-toluenesulfonate or "tosylate" group, which is an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of tosyl chloride, leading to the displacement of the chloride ion. khanacademy.orgyoutube.com This process is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. khanacademy.orgnih.gov The general reaction is as follows:

CH3C6H4SO2Cl + HOCH2CH2Br → CH3C6H4SO2OCH2CH2Br + HCl

This conversion is crucial as it activates the alcohol for subsequent reactions, which would not be possible with the original hydroxyl group due to its poor leaving group ability. masterorganicchemistry.com

Related Esterification Approaches

While the direct tosylation of 2-bromoethanol is the most prevalent method, other esterification strategies can be conceptually applied. These often involve the reaction of a suitable derivative of p-toluenesulfonic acid with 2-bromoethanol or a derivative of 2-bromoethanol with p-toluenesulfonyl chloride. For instance, esterification can be achieved by reacting 8-bromooctanoic acid with anhydrous ethanol (B145695) under acidic catalysis using p-toluenesulfonic acid. google.com Another approach involves the synthesis of α-bromo-substituted β-amino acid esters through a Michael addition, which, while not a direct synthesis of the title compound, demonstrates alternative esterification routes for bromo-containing compounds. researchgate.net

Reaction Conditions and Optimization Strategies

The success of the synthesis of 2-Bromoethyl 4-methylbenzenesulfonate hinges on the careful control of reaction conditions. The choice of solvent, base, temperature, and reaction time all play pivotal roles in maximizing the yield and purity of the final product.

Influence of Solvent Systems

The solvent system significantly impacts the rate and outcome of the tosylation reaction. Dichloromethane (B109758) (CH2Cl2) is a commonly cited and effective solvent for tosylation reactions when using bases like pyridine (B92270) or triethylamine (B128534). sciencemadness.orggoogle.com The polarity of the solvent can influence the reaction rate, with polar aprotic solvents like N,N-dimethylformamide (DMF) known to accelerate nucleophilic substitution reactions. nih.gov Research has shown that rate constants for reactions in dipolar aprotic solvents can be significantly greater than in protic solvents. researchgate.net For instance, in the reaction of bromide ion with methyl tosylate, the rates were found to be much faster in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylacetamide (DMAC) compared to methanol. researchgate.net

Table 1: Effect of Solvent on Reaction Rates

SolventRelative Rate Constant
Methanol1
Dimethylformamide (DMF)~10^5
Dimethyl Sulfoxide (DMSO)>10^5
Dichloromethane (CH2Cl2)Favorable for tosylation

This table illustrates the general trend of solvent effects on nucleophilic substitution rates, which is relevant to the synthesis of this compound.

Effect of Base Selection

The selection of a base is critical for scavenging the HCl produced during the tosylation reaction and for facilitating the reaction. nih.gov Common bases used include organic amines like pyridine and triethylamine (Et3N). nih.govnih.gov Triethylamine is often used due to its ability to disperse homogeneously in solvents like acetonitrile. nih.gov In some cases, a catalytic amount of a more nucleophilic base, such as 4-dimethylaminopyridine (B28879) (DMAP), is added to accelerate the reaction. nih.govrsc.org The choice of base can also influence the reaction pathway; for example, using a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF has been suggested for hindered alcohols. researchgate.net A patent for a related compound, 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, highlights the use of potassium hydroxide (B78521) as a catalyst to significantly increase the reaction rate and yield. google.com

Table 2: Common Bases Used in Tosylation Reactions

BaseTypical SolventRole
PyridineDichloromethaneHCl Scavenger, Catalyst
Triethylamine (Et3N)Dichloromethane, AcetonitrileHCl Scavenger
4-Dimethylaminopyridine (DMAP)DichloromethaneCatalyst
Potassium Hydroxide (KOH)DichloromethaneCatalyst

Temperature and Time Profile Optimization

Optimizing the temperature and reaction time is crucial for achieving a high yield and minimizing side reactions. Tosylation reactions are often initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to ensure completion. nih.govnih.govrsc.org For instance, a general procedure involves cooling the reaction mixture to 0 °C before adding the reagents and then stirring for a period at that temperature before allowing it to warm. nih.govrsc.org The reaction time can vary from a few hours to overnight. nih.govgoogle.com A patented method for a similar tosylate reports a complete reaction within 2-3 hours at room temperature. google.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. sciencemadness.org

Scalability and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of process chemistry to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. The primary synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 2-bromoethanol. Key considerations for scaling this process include the choice of reagents, reaction conditions, and purification methods.

A common laboratory method employs a base such as pyridine or triethylamine in an anhydrous solvent. For industrial applications, the selection of the base is critical. While effective, pyridine presents toxicity and handling challenges. Triethylamine is a common alternative, but process optimization often involves exploring less expensive and more environmentally benign inorganic bases like potassium hydroxide (KOH).

Control of reaction temperature is paramount to maximize yield and minimize the formation of impurities. The reaction is typically conducted at low temperatures (0–5°C) to control the exothermic nature of the sulfonyl chloride reaction and to prevent side reactions, such as the hydrolysis of the starting material or product. Maintaining a consistent temperature profile in large reactors requires robust cooling systems and engineering controls.

The choice of solvent and the work-up procedure are also critical for scalability. Dichloromethane is an effective solvent for this reaction. On a large scale, post-reaction work-up must be efficient. Procedures involving simple filtration to remove insoluble salts, followed by aqueous washing to remove residual base and water-soluble impurities, are preferred over more complex laboratory techniques. For example, a process utilizing potassium hydroxide and triethylamine in dichloromethane can achieve over 90% conversion within a few hours, with a straightforward work-up involving filtration and brine washing.

Purification is a final, crucial step. While column chromatography is a powerful tool for achieving high purity on a small scale, it is generally impractical and costly for bulk manufacturing. Recrystallization from appropriate solvent systems, such as ethanol/water mixtures, is a more viable and scalable method for obtaining the final product with the desired purity.

The following tables outline key parameters and comparative considerations for the synthesis of this compound in the context of process scale-up.

Table 1: Optimized Reaction Parameters for Synthesis

Parameter Condition Rationale / Impact on Scalability
Reactants 4-methylbenzenesulfonyl chloride, 2-bromoethanol Readily available starting materials.
Base Triethylamine / Potassium Hydroxide (KOH) KOH offers a cost-effective and readily available alternative to organic bases.
Solvent Dichloromethane (CH₂Cl₂) Effective solvent, though solvent recovery systems are needed for large-scale use.
Temperature 0–5°C Controlled temperature minimizes hydrolysis and other side reactions, improving yield.
Reaction Time 2–3 hours A relatively short reaction time increases process throughput.

| Conversion Rate | >90% | High conversion minimizes the need for extensive purification to remove starting materials. |

Table 2: Comparison of Purification Methods for Scalability

Method Advantages Disadvantages Suitability for Scale-Up
Column Chromatography High purity achievable. High solvent consumption, time-consuming, costly, generates significant waste. Low
Recrystallization Cost-effective, simple equipment, can yield high purity, low solvent use compared to chromatography. Yield losses can occur, requires careful solvent selection. High

| Filtration & Washing | Simple, rapid, effective for removing solid impurities and water-soluble byproducts. | May not remove all organic impurities. | High (as a primary work-up step) |

Reactivity and Fundamental Reaction Mechanisms of 2 Bromoethyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Pathways

The reactivity of 2-Bromoethyl 4-methylbenzenesulfonate (B104242) is dominated by nucleophilic substitution reactions, where a nucleophile displaces one of the two leaving groups. The specific pathway and outcome of these reactions are influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the inherent differences in the leaving group abilities of bromide and tosylate.

Examination of S_N2 Reaction Kinetics

The primary mechanism through which 2-Bromoethyl 4-methylbenzenesulfonate undergoes nucleophilic substitution is the bimolecular nucleophilic substitution (S_N2) pathway. scilit.comrsc.orgnih.gov This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. rsc.orgnih.gov The rate of an S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, following second-order kinetics. nih.govresearchgate.net

The rate equation for a typical S_N2 reaction is given as: Rate = k[Substrate][Nucleophile]

Several factors influence the rate of the S_N2 reaction. Steric hindrance around the electrophilic carbon atom is a critical factor; less hindered substrates react faster. rsc.orgresearchgate.net In the case of this compound, both electrophilic carbons (the one attached to the bromine and the one attached to the tosylate) are primary, which generally favors the S_N2 mechanism. rsc.org The strength of the nucleophile also plays a crucial role, with stronger nucleophiles leading to faster reaction rates. researchgate.net The choice of solvent is another important consideration, as polar aprotic solvents are known to accelerate S_N2 reactions. researchgate.net

Comparative Leaving Group Abilities: Bromide versus Tosylate

A key aspect of the reactivity of this compound is the presence of two different leaving groups: bromide and tosylate. The tosylate group (p-toluenesulfonate) is generally considered an excellent leaving group in nucleophilic substitution reactions. prepchem.comnih.govmasterorganicchemistry.com Its effectiveness stems from the fact that the resulting tosylate anion is highly stabilized by resonance, delocalizing the negative charge over the three oxygen atoms and the benzene (B151609) ring. nih.govmasterorganicchemistry.com

Bromide is also a good leaving group, being the conjugate base of a strong acid (hydrobromic acid). prepchem.com However, in direct comparison under many S_N2 reaction conditions, tosylate is often reported to be a better leaving group than bromide. prepchem.comresearchgate.net For instance, in S_N1 reactions, tosylate has been observed to be thousands of times faster than bromide as a leaving group. researchgate.net In S_N2 reactions, their abilities can be more comparable, and the relative reactivity can even be influenced by the nature of the nucleophile. organic-chemistry.orgresearchgate.net For example, with a hard nucleophile like an alkoxide, tosylate is a better leaving group, whereas with a soft nucleophile like a thiolate, bromide can become the better leaving group. organic-chemistry.orgresearchgate.net This differential reactivity allows for selective substitution reactions on this compound.

Substrate Scope in Nucleophilic Attack

The bifunctional nature of this compound allows it to react with a wide range of nucleophiles. The choice of nucleophile and reaction conditions can direct the substitution to occur preferentially at either the carbon bearing the bromide or the carbon bearing the tosylate. This selectivity is a valuable tool in multi-step organic synthesis.

Common nucleophiles that react with this compound include:

Oxygen nucleophiles: Alcohols and phenols react to form ethers. prepchem.comchemicalbook.comlibretexts.org

Nitrogen nucleophiles: Amines and nitrogen-containing heterocycles react to form alkylated amines and N-alkylated heterocycles. scilit.comrsc.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.netorganic-chemistry.orgmdpi.comnih.govresearchgate.netwuxiapptec.comgoogle.comnih.govresearchgate.net

The regioselectivity of the attack is often dictated by the principle of hard and soft acids and bases (HSAB theory) and the relative leaving group abilities discussed previously.

Alkylation Mechanisms

As an alkylating agent, this compound is utilized to introduce a 2-bromoethyl or a 2-(tosyloxy)ethyl group onto a nucleophilic substrate. This subsequently allows for further functionalization.

O-Alkylation Reactions

The reaction of this compound with oxygen nucleophiles, particularly phenols, is a common method for the synthesis of 2-phenoxyethyl derivatives. This reaction typically proceeds via the Williamson ether synthesis, an S_N2 reaction where an alkoxide or phenoxide ion acts as the nucleophile. prepchem.comchemicalbook.com

In a typical O-alkylation of a phenol, the phenolic proton is first removed by a base to generate a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbons of this compound, displacing either the bromide or the tosylate. Given the generally superior leaving group ability of the tosylate, initial attack at the carbon bearing the tosylate group is often favored, especially with hard oxygen nucleophiles.

Below is a table summarizing representative O-alkylation reactions.

NucleophileReagentBaseSolventTemperature (°C)ProductYield (%)
Phenol1,2-DibromoethaneSodium Hydroxide (B78521)Water1302-Phenoxyethyl bromide85 prepchem.com
Phenol1,2-DibromoethanePotassium CarbonateAcetonitrile802-Phenoxyethyl bromide94 chemicalbook.com
5-Bromo-salicylaldehydeAniline-Ethanol (B145695)Reflux(E)-4-Bromo-2-[(phenylimino)methyl]phenol94 nih.gov
5-Bromo-salicylaldehydeAnilineSodium HydroxideEthanol/WaterReflux4-Bromo-2-[(phenylimino)methyl]phenol91 researchgate.net

N-Alkylation Reactions

This compound is also widely employed in the N-alkylation of various nitrogen-containing compounds, including primary and secondary amines, as well as nitrogen heterocycles like imidazoles, triazoles, pyrazoles, and tetrazoles. scilit.comrsc.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netorganic-chemistry.orgresearchgate.netresearchgate.netorganic-chemistry.orgmdpi.comnih.govresearchgate.netwuxiapptec.comgoogle.comnih.govresearchgate.net These reactions are crucial for the synthesis of a diverse array of biologically active molecules and functional materials.

The N-alkylation proceeds via an S_N2 mechanism, where the lone pair of electrons on the nitrogen atom acts as the nucleophile. In the case of neutral amines, the initial alkylation product is an ammonium (B1175870) salt, which is then typically deprotonated by a base to yield the neutral alkylated amine. For N-alkylation of heterocycles, a base is often used to deprotonate the N-H bond, generating a more potent anionic nucleophile.

The regioselectivity of N-alkylation in heterocycles with multiple nitrogen atoms is a key consideration. For instance, in the alkylation of 1,2,3-triazoles, selective N-2 alkylation can be achieved. scilit.comorganic-chemistry.org Similarly, the alkylation of tetrazoles and pyrazoles can lead to a mixture of N-1 and N-2 isomers, with the product distribution being influenced by the substrate, alkylating agent, and reaction conditions. nih.govresearchgate.netwuxiapptec.com

The following table presents a selection of N-alkylation reactions.

NucleophileReagentBaseSolventTemperature (°C)ProductYield (%)
4-Bromo-NH-1,2,3-triazolesAlkyl halidesK2CO3DMF-102-Substituted 4-bromo-1,2,3-triazoles- scilit.comorganic-chemistry.org
Imidazole1-Bromobutane--60N-Butylimidazole- researchgate.net
5-Substituted 1H-tetrazolesAliphatic amines---2,5-Disubstituted tetrazoles- rsc.orgnih.govorganic-chemistry.org
PyrazoleN-Methyl chloroacetamide--80N2-Alkylated pyrazole~70 (ratio) wuxiapptec.com
2-Methyl-5-nitroimidazoleVarious---N-Alkylated derivatives- nih.gov
ImidazoleAlkyl halides---N-Alkylated imidazoles- nih.gov
(2-Chloroquinolin-3-yl)methanolN-Heterocycles-THF-N-Alkylated heterocycles- wuxiapptec.com

C-Alkylation Reactions

This compound functions as a potent bromoethylating agent. Its utility in C-alkylation reactions is prominently demonstrated in scenarios that lead to the formation of cyclic structures. The compound provides a two-carbon electrophilic unit that can be attacked by carbon nucleophiles, such as enolates.

A significant application of this reactivity is in the synthesis of substituted heterocycles. For instance, in the synthesis of azetidines, a key step involves the C-alkylation of an enolate derived from an N-protected arylglycine ester. While studies have detailed this using the analogous (2-bromoethyl)sulfonium triflate, the principle applies directly to this compound. The reaction is initiated by a base that deprotonates the α-carbon of the glycine (B1666218) ester, generating a nucleophilic enolate. This enolate then attacks the electrophilic ethyl group of the bromoethylating agent. This C-alkylation step is immediately followed by an intramolecular cyclization to form the azetidine (B1206935) ring, a process detailed in the subsequent sections.

Intramolecular Cyclization and Ring-Forming Reactions

The presence of both a bromide and a tosylate group on a two-carbon linker makes this compound an ideal precursor for intramolecular cyclization reactions to form strained four-membered rings. Depending on the nucleophile used, this can lead to the synthesis of important heterocyclic scaffolds like oxetanes and azetidines.

Oxetanes are valuable four-membered cyclic ethers found in various natural products and are of increasing interest in medicinal chemistry. The synthesis of oxetanes can be achieved through the intramolecular cyclization of this compound derivatives. This transformation typically proceeds via an intramolecular Williamson ether synthesis.

The process begins with a substrate containing a hydroxyl group, such as an α-hydroxy ester. One of the leaving groups on this compound is first displaced by the alcohol to form an ether linkage. Subsequent treatment with a base facilitates an intramolecular SN2 reaction, where the newly formed alkoxide attacks the remaining carbon bearing the second leaving group (either bromide or tosylate), closing the ring to form the oxetane (B1205548). Research on related reagents has shown that this methodology can be effectively extended to the synthesis of oxetanes. wikipedia.orgmasterorganicchemistry.com The efficiency of the cyclization is dependent on factors such as the choice of base and solvent.

Substrate TypeProductGeneral Conditions
α-Hydroxy EsterSubstituted Oxetane1. Initial ether formation 2. Base-mediated intramolecular cyclization

Azetidines are four-membered nitrogen-containing heterocycles that are crucial building blocks in medicinal chemistry and drug discovery. wikipedia.orglscollege.ac.in this compound is a key reagent for constructing the azetidine ring from appropriate nitrogen nucleophiles. A highly efficient method involves the reaction with N-protected arylglycine esters. wikipedia.orgwikipedia.org

In a typical procedure, the N-protected arylglycine ester is treated with this compound in the presence of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like dichloromethane (B109758). wikipedia.org The reaction proceeds under mild conditions, often requiring heating to reflux to achieve higher yields and shorter reaction times. wikipedia.org The choice of base is critical, with DBU generally proving superior to other organic or inorganic bases. wikipedia.org This method has been shown to be effective for a range of arylglycine esters with both electron-rich and electron-deficient aromatic substituents. wikipedia.org

Table 1: Synthesis of Azetidines using a 2-Bromoethylating Agent Data adapted from studies on the analogous (2-bromoethyl)sulfonium triflate.

N-Protecting GroupAryl SubstituentBaseSolventTemperatureYield (%)Ref
TosylPhenylDBUCH₂Cl₂Reflux91 wikipedia.org
Tosyl4-MethoxyphenylDBUCH₂Cl₂Reflux95 wikipedia.org
Tosyl4-ChlorophenylDBUCH₂Cl₂Reflux85 wikipedia.org
Tosyl2-NaphthylDBUCH₂Cl₂Reflux84 wikipedia.org
BenzoylPhenylDBUCH₂Cl₂Reflux70 wikipedia.org

The mechanism for the formation of azetidines and oxetanes using bromoethylating agents like this compound is a subject of detailed study. For azetidine synthesis from arylglycine esters, a plausible mechanism has been proposed based on related sulfonium (B1226848) salts. wikipedia.org

The reaction is thought to proceed through the following steps:

Formation of a Reactive Intermediate: In the presence of a base, the bromoethylating agent can form a more reactive species, such as a vinylsulfonium salt equivalent, although other pathways may exist for the tosylate.

Nucleophilic Addition (C-Alkylation): A base (e.g., DBU) deprotonates the arylglycine ester to form an enolate. This enolate acts as a carbon nucleophile, adding to the electrophilic intermediate. wikipedia.org

Proton Transfer: A subsequent proton transfer event leads to a more stable intermediate. wikipedia.org

Intramolecular Cyclization: The final step is an intramolecular nucleophilic attack. The nitrogen atom (or its enolate form) displaces the bromide leaving group, resulting in the formation of the strained four-membered azetidine ring. wikipedia.org

For oxetane formation from a 1,3-halohydrin derivative (formed in situ), the mechanism is a classic intramolecular Williamson ether synthesis. A base deprotonates the hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction, displacing the halide or tosylate at the other end of the three-carbon chain to form the cyclic ether.

Radical-Mediated Transformations

Radical reactions offer a powerful alternative to ionic pathways for ring construction. Radical cyclizations are typically initiated by generating a radical species, which then adds to an unsaturated bond within the same molecule. wikipedia.org For a substrate like this compound, a radical could be generated at the carbon-bromine bond, as C-Br bonds are susceptible to homolytic cleavage.

The general process for a radical cyclization would involve:

Radical Generation: A radical initiator, such as azobisisobutyronitrile (AIBN), and a mediating agent, often a tin hydride like tributyltin hydride (nBu₃SnH), are used. The tin radical abstracts the bromine atom from the substrate to generate a primary alkyl radical.

Radical Cyclization: If the substrate contains an accessible π-system (e.g., a double or triple bond), the generated radical can attack it in an intramolecular fashion. These cyclizations are governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favorable. wikipedia.org

Quenching: The cyclized radical is then quenched, typically by abstracting a hydrogen atom from the tin hydride, to yield the final product and regenerate the tin radical to continue the chain reaction.

While these principles are well-established, specific literature detailing radical-mediated transformations of this compound itself is not abundant. However, its structure suggests it could be a viable precursor for such reactions, provided a suitable unsaturated moiety is present elsewhere in the molecule.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. libretexts.org Common rearrangements, such as the Wagner-Meerwein wikipedia.org or Pinacol masterorganicchemistry.comwikipedia.org rearrangements, are typically initiated by the formation of a carbocation.

In the case of this compound, the formation of a primary carbocation by the departure of either the bromide or the tosylate leaving group is energetically unfavorable. masterorganicchemistry.com Substitution reactions on this primary substrate are strongly favored to proceed via an SN2 mechanism, which does not involve a discrete carbocation intermediate and thus precludes typical carbocation-based rearrangements.

Therefore, significant skeletal rearrangement reactions are not a characteristic feature of the chemistry of this compound under standard nucleophilic substitution or elimination conditions. While rearrangements can occur under specific conditions (e.g., certain Lewis acid catalysis or rearrangement of reaction products), they are not a primary reactive pathway for the starting compound itself.

Stereochemical Control and Chiral Synthesis Utilizing 2 Bromoethyl 4 Methylbenzenesulfonate

Influence on Stereoselective Glycosylation Reactions

The stereoselective formation of glycosidic bonds is a formidable challenge in carbohydrate chemistry. The development of C-2 auxiliaries, which are temporarily installed on a glycosyl donor to direct the stereochemical course of a glycosylation reaction, represents a significant advancement in this area. Research has shown that derivatives of 2-bromoethyl 4-methylbenzenesulfonate (B104242) can be employed to synthesize such auxiliaries.

Specifically, (R)- and (S)-(tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate have been utilized to introduce chiral ether-based auxiliaries at the C-2 position of glucose and galactose thioglycoside donors. The synthesis of these modified glycosyl donors involves the reaction of the parent thioglycoside with the appropriate (tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate derivative in the presence of a base such as sodium hydride.

Once installed, these C-2 auxiliaries are designed to influence the stereoselectivity of glycosylation reactions. The underlying principle is that the auxiliary will participate in the reaction, shielding one face of the oxocarbenium ion intermediate and thereby directing the incoming glycosyl acceptor to the opposite face. This neighboring group participation is a well-established strategy for achieving 1,2-trans-glycosides.

A study investigating various C-2 auxiliaries prepared a series of glycosyl donors with different functional groups, including those derived from (tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate. The stereochemical outcomes of glycosylation reactions using these donors were then evaluated.

Table 1: Synthesis of Glycosyl Donors with C-2 Auxiliaries

EntryStarting MaterialReagentProductYield (%)
1D-Glucal Derivative(R)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonateC-2 Auxiliary Modified Glucosyl Donor45
2D-Galactal Derivative(S)-(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonateC-2 Auxiliary Modified Galactosyl Donor41

The yields represent the coupling of the auxiliary to the respective thioglycoside.

Diastereoselective and Enantioselective Alkylation Strategies

Currently, there is a lack of specific research findings in the public domain detailing the direct use of 2-bromoethyl 4-methylbenzenesulfonate in diastereoselective or enantioselective alkylation strategies. General methodologies for such transformations typically involve the use of chiral auxiliaries, chiral catalysts, or substrate control, but specific examples employing this particular reagent are not prominently reported in available scientific literature.

Development of Chiral Building Blocks from this compound Derivatives

Auxiliary-Controlled Stereoselectivity

The use of a chiral auxiliary is a powerful strategy to induce stereoselectivity in a reaction. The auxiliary, being a part of the substrate, creates a chiral environment that biases the approach of reagents, leading to the preferential formation of one stereoisomer.

In the context of the information available, the application of derivatives of this compound as chiral auxiliaries is demonstrated in the stereoselective glycosylation reactions discussed in section 5.1. The (R)- or (S)-(tetrahydrofuran-2-yl)methyl group, introduced via the corresponding 4-methylbenzenesulfonate, acts as a chiral auxiliary to control the formation of the glycosidic bond. The inherent chirality of the tetrahydrofuran (B95107) moiety is transferred to the reaction center, influencing the stereochemical outcome.

Beyond this specific application in glycosylation, comprehensive studies detailing the broader use of this compound or its immediate derivatives as a removable chiral auxiliary in other types of stereoselective reactions, such as alkylations or aldol (B89426) reactions, are not extensively documented in the accessible scientific literature.

Catalytic Systems and Transformations Involving 2 Bromoethyl 4 Methylbenzenesulfonate

Role in Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures. mdpi.comnih.gov Compounds like 2-Bromoethyl 4-methylbenzenesulfonate (B104242), possessing two distinct leaving groups, have the potential to serve as versatile building blocks in these transformations. The reactivity in such systems is largely dictated by the nature of the transition metal catalyst and the specific reaction conditions employed. snnu.edu.cnresearchgate.net

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comunistra.fr Both alkyl bromides and tosylates are known to participate in these reactions, albeit with differing reactivities. unistra.frberkeley.edu Generally, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) center than the carbon-tosylate bond. This difference in reactivity could theoretically allow for selective transformations at one site over the other.

Aryl tosylates have been demonstrated to be effective substrates in palladium-catalyzed cross-coupling reactions, though they are often less reactive than the corresponding aryl halides. berkeley.edu The development of specialized ligands has enabled the coupling of unactivated aryl tosylates at room temperature. berkeley.edu In the context of 2-Bromoethyl 4-methylbenzenesulfonate, the presence of both a bromide and a tosylate offers potential for sequential or selective coupling reactions. For instance, a palladium catalyst could selectively activate the C-Br bond under milder conditions, leaving the tosylate group intact for a subsequent transformation under more forcing conditions or with a different catalytic system.

Studies on homoallylic tosylates have shown that palladium(0) can catalyze their allylic cross-coupling with boronic acids. organic-chemistry.orgnih.gov This proceeds via an oxidative addition of the alkyl tosylate to the palladium center. nih.gov While not a direct analogue, this illustrates the capability of palladium to activate alkyl tosylates under specific conditions. The table below summarizes the general reactivity of leaving groups in palladium-catalyzed coupling reactions.

Leaving GroupGeneral Reactivity in Pd-Catalyzed CouplingPotential for this compound
BromideGenerally high reactivity, undergoes oxidative addition readily.Primary site for initial cross-coupling reactions.
TosylateGenerally lower reactivity than bromide, often requires more specialized catalysts or harsher conditions.Potential for subsequent functionalization after reaction at the bromide position.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis. While there is no specific literature detailing the use of this compound in organocatalytic reactions, the principles of organocatalysis suggest potential, albeit theoretical, applications. For instance, the electrophilic nature of the carbon atoms attached to the bromine and tosylate groups could make the compound a substrate for nucleophilic attack catalyzed by a chiral organocatalyst.

Research has shown the utility of cinchona-derived organocatalysts in promoting enantioselective bromoaminocyclization of O-cinnamyl tosylcarbamate. researchgate.net This demonstrates that organocatalysts can interact with bromo- and tosyl-containing molecules to induce stereoselective transformations. Theoretically, an organocatalyst could be employed to activate this compound towards reaction with a nucleophile, potentially leading to chiral products.

As a Component in Modular Catalyst Design

Modular catalyst design involves the synthesis of catalysts from distinct, interchangeable components, allowing for the fine-tuning of catalytic properties. Bifunctional molecules are often used as linkers or building blocks in the creation of such catalysts. nih.gov Given its structure with two reactive sites, this compound could theoretically serve as a linker to connect two different catalyst components or to attach a catalytic unit to a solid support.

For example, one could envision a scenario where a phosphine (B1218219) ligand, essential for a palladium catalyst, displaces the bromide, and a different functional group, perhaps a directing group for another type of catalysis, is introduced by displacing the tosylate. This would result in a bifunctional ligand capable of participating in or directing complex catalytic cycles. While no specific examples utilizing this compound in this manner have been found, the concept aligns with the principles of modular catalyst synthesis. nih.gov

Theoretical and Computational Investigations of 2 Bromoethyl 4 Methylbenzenesulfonate Reactivity

Quantum Chemical Studies on Reaction Pathways

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction pathways involving 2-Bromoethyl 4-methylbenzenesulfonate (B104242). These methods allow for the theoretical exploration of potential energy surfaces, helping to identify the most likely routes a reaction will follow.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules like 2-Bromoethyl 4-methylbenzenesulfonate. researchgate.net DFT calculations are used to determine the geometries of reactants, products, and, crucially, the transition states that connect them. By calculating the energies of these species, a comprehensive energy profile for a proposed reaction mechanism can be constructed. These calculations can reveal whether a reaction is thermodynamically favorable and what kinetic barriers must be overcome. researchgate.net For instance, DFT can be used to model nucleophilic substitution reactions, a common reaction type for this compound, providing detailed information about the bond-breaking and bond-forming processes.

Analysis of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.comlibretexts.org The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key factor in determining the feasibility and rate of a reaction. pku.edu.cn For this compound, which can act as an electrophile, the energy and shape of its LUMO are of particular importance. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. FMO analysis helps predict which sites on the molecule are most reactive and how the molecule will interact with different nucleophiles. youtube.com

Transition State Analysis and Energy Profiles

The identification and characterization of transition states are critical for understanding reaction kinetics. researchgate.net Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. DFT calculations are employed to optimize the geometry of the transition state and to calculate its energy. researchgate.net The resulting energy profile provides a visual representation of the energy changes throughout the reaction, from reactants to products, including any intermediates and transition states. This allows for the determination of the activation energy, which is a key parameter in predicting reaction rates.

Structure-Reactivity Relationship Prediction

Computational methods are powerful tools for predicting how the structure of a molecule influences its reactivity. nih.govresearchgate.net For this compound, modifications to its chemical structure, such as changing the leaving group or altering substituents on the benzene (B151609) ring, can have a significant impact on its reactivity. Quantum chemical calculations can quantify these effects. For example, by calculating properties like the LUMO energy or atomic charges for a series of related compounds, a quantitative structure-reactivity relationship (QSRR) can be developed. These relationships are valuable for designing new molecules with desired reactivity profiles.

Solvent Model Effects on Reaction Outcomes

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. nih.govrsc.org Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can be crucial in determining the reaction outcome. nih.govresearchgate.net For reactions involving this compound, the choice of solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and rate.

Future Prospects and Emerging Research Areas

Exploration of Novel Synthetic Applications

The exploration of novel synthetic applications for 2-Bromoethyl 4-methylbenzenesulfonate (B104242) is an active area of research, with a particular focus on the synthesis of complex heterocyclic structures and bioactive molecules. While direct, novel applications are continuously being investigated, the reactivity of similar sulfonate esters provides a strong indication of future research directions.

Recent advances in synthetic methodologies are expanding the toolkit available to medicinal chemists for creating diverse, drug-like molecules. rsc.org The development of new methods for forming and functionalizing heterocycles is critical for advancing drug discovery programs. rsc.org In this context, reagents like 2-Bromoethyl 4-methylbenzenesulfonate serve as valuable building blocks. bldpharm.com

One promising area is the use of related compounds, such as (2-bromoethyl)sulfonium triflate, in the synthesis of strained N-heterocycles like azetidines and oxetanes. organic-chemistry.org This suggests that this compound could be similarly employed to access a variety of heterocyclic scaffolds, which are prevalent in many pharmaceuticals. organic-chemistry.orgscispace.com The synthesis of such compounds is of great interest due to their potential biological activities. mdpi.com

Furthermore, the application of this compound in multicomponent reactions (MCRs) represents a significant opportunity for future research. MCRs are highly efficient, atom-economical processes that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The development of MCRs that incorporate this compound could provide rapid access to libraries of novel compounds for biological screening. These reactions are a key strategy for sustainable chemical synthesis. nih.gov

The synthesis of biologically active sulfonate esters is another area of interest. Sulfonic esters have been shown to exhibit a range of pharmacological properties, including antitumor and antimalarial activities. sci-hub.se Research into new methods for synthesizing sulfonic esters, such as visible-light-induced multicomponent reactions, highlights the ongoing effort to create these valuable compounds under mild and efficient conditions. nih.gov

Table 1: Potential Novel Synthetic Applications for this compound

Application AreaDescriptionPotential Advantages
Heterocycle Synthesis Synthesis of novel nitrogen, oxygen, and sulfur-containing heterocyclic compounds.Access to diverse molecular scaffolds for drug discovery and materials science.
Multicomponent Reactions Use as a key building block in one-pot, multi-reactant transformations.Increased efficiency, atom economy, and rapid generation of molecular complexity.
Bioactive Molecule Synthesis Targeted synthesis of molecules with potential pharmaceutical or agrochemical applications.Development of new therapeutic agents and crop protection chemicals.
Materials Science Incorporation into polymers or functional materials.Creation of materials with tailored electronic, optical, or physical properties.

Integration into Flow Chemistry and Automation

The integration of this compound into flow chemistry and automated synthesis platforms is an emerging area that holds the potential to revolutionize how this reagent is used in both academic and industrial settings. These technologies offer significant advantages in terms of reaction control, safety, and efficiency. mit.edualmacgroup.com

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. soci.orgslideshare.net This level of control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. nih.gov Given that reactions involving this compound can be exothermic and may involve the formation of unstable intermediates, flow chemistry offers a safer and more reproducible alternative to batch processing.

Automated synthesis platforms, which can perform entire synthetic sequences with minimal human intervention, are transforming chemical research and development. sigmaaldrich.comnih.gov These systems can rapidly screen reaction conditions, optimize synthetic routes, and generate libraries of compounds for high-throughput screening. nih.gov The use of pre-filled reagent cartridges and sophisticated software allows for the automated synthesis of a wide range of molecules, from small organic compounds to complex natural products. sigmaaldrich.com Integrating this compound into such automated systems would enable its use in high-throughput experimentation, accelerating the discovery of new reactions and bioactive molecules. nih.gov

While the specific application of this compound in flow and automated systems is still a developing area, the broader trends in chemical synthesis point towards its eventual adoption. The benefits of these technologies, including enhanced safety, reproducibility, and the ability to rapidly explore chemical space, make them highly attractive for both research and manufacturing. mit.eduwikipedia.org

Table 2: Advantages of Integrating this compound into Modern Synthesis Platforms

TechnologyKey AdvantagesRelevance to this compound
Flow Chemistry Precise control of reaction parameters, enhanced heat and mass transfer, improved safety. soci.orgslideshare.netSafer handling of potentially exothermic reactions, improved yields and selectivity in alkylation and sulfonylation reactions.
Automated Synthesis High-throughput screening, rapid reaction optimization, automated purification. nih.govsigmaaldrich.comAccelerated discovery of novel applications, efficient library synthesis for drug discovery.

Sustainable Synthesis and Green Chemistry Principles

The application of green chemistry principles to the synthesis and use of this compound is crucial for minimizing the environmental impact of chemical processes. Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key metrics for evaluating the "greenness" of a chemical reaction include atom economy, reaction mass efficiency, and the E-factor. mygreenlab.orgrsc.org

The synthesis of sulfonate esters, including this compound, has traditionally relied on methods that can generate significant waste, such as the use of sulfonyl chlorides in the presence of a base. nih.gov Modern research is focused on developing more sustainable alternatives, such as catalyst-free and solvent-free methods, or the use of more environmentally benign reagents and reaction conditions. sci-hub.seorganic-chemistry.org For example, electrochemical methods for the synthesis of arylsulfonates from phenols and sodium arenesulfinates offer a milder and oxidant-free approach. organic-chemistry.org

The choice of solvent is another critical factor in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The development of reactions that can be carried out in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, is a key area of research. acs.org

Furthermore, the use of catalysts can significantly improve the sustainability of a chemical process by enabling reactions to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and waste generation. organic-chemistry.org The development of catalytic methods for both the synthesis and application of this compound is a promising avenue for future research.

Table 3: Green Chemistry Metrics and Their Application

MetricDefinitionImportance for this compound
Atom Economy (AE) The measure of the amount of starting materials that end up in the desired product. researchgate.netDesigning synthetic routes that maximize the incorporation of the bromoethyl and tosyl groups into the final product.
Reaction Mass Efficiency (RME) The percentage of the mass of the desired product relative to the total mass of all reactants used. mygreenlab.orgProvides a more comprehensive measure of the efficiency of a reaction, taking into account stoichiometry and yield.
E-Factor The mass ratio of waste to desired product. nih.govA lower E-factor indicates a more environmentally friendly process with less waste generation.
Environmental Quotient (EQ) A metric that considers the environmental impact of the waste produced. nih.govEncourages the use of less hazardous reagents and the generation of benign byproducts.

By focusing on these emerging research areas, the scientific community can unlock the full potential of this compound as a valuable and sustainable tool in modern organic synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromoethyl 4-methylbenzenesulfonate in high yield?

A common method involves reacting 4-methylbenzenesulfonyl chloride with 2-bromoethanol in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol displaces the chloride on the sulfonyl group. Yield optimization requires controlled temperature (0–5°C) and inert atmosphere to minimize hydrolysis. Post-synthesis purification via recrystallization (e.g., from ethanol/water mixtures) or column chromatography is recommended .

Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Range
SolventDichloromethane or THF70–85%
Temperature0–5°C (initial), RT (completion)
BasePyridine or Triethylamine

Q. How can researchers ensure the purity of this compound post-synthesis?

Purity validation involves tandem techniques:

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (3:1) for preliminary purification.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.
  • Spectroscopic Confirmation : 1^1H NMR (δ 7.6–7.8 ppm for aromatic protons, δ 4.3–4.5 ppm for -CH2_2Br) and 13^{13}C NMR (δ 21.5 ppm for methyl group) are critical .

Q. What spectroscopic and crystallographic methods are reliable for characterizing this compound?

  • NMR Spectroscopy : Key for identifying functional groups (e.g., sulfonate ester at δ 125–135 ppm in 13^{13}C NMR).
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding patterns. Monoclinic systems (space group P21_1/n) are common for sulfonate derivatives, with lattice parameters comparable to 2-aminoanilinium 4-methylbenzenesulfonate (e.g., a = 14.64 Å, b = 5.71 Å) .

Advanced Research Questions

Q. How does the bromoethyl group influence the compound’s reactivity in alkylation reactions?

The bromoethyl group acts as a potent alkylating agent due to the electron-withdrawing sulfonate ester, which enhances the leaving group ability of bromide. In SN2 reactions, nucleophiles (e.g., amines, thiols) displace bromide, forming sulfonate-linked adducts. Kinetic studies suggest steric hindrance from the methyl group on the benzene ring slightly reduces reactivity compared to non-methylated analogs .

Q. What hydrogen-bonding patterns are observed in its crystal structure?

In derivatives like 2-aminoanilinium 4-methylbenzenesulfonate, sulfonate oxygens form hydrogen bonds with adjacent NH groups (bond lengths: 2.8–3.1 Å). Symmetry operations (e.g., -x+1, y, z+1) stabilize the lattice, as seen in monoclinic systems .

Table 2: Hydrogen-Bonding Parameters

Donor-AcceptorDistance (Å)Angle (°)Symmetry Code
N–H···O(sulfonate)2.85165-x+1, y, z+1

Q. How should researchers resolve contradictions in reported reactivity data?

Discrepancies in alkylation efficiency (e.g., variable yields with amines) may arise from differences in solvent polarity, nucleophile strength, or trace moisture. Systematic analysis using design-of-experiments (DoE) frameworks is recommended. For example, varying solvents (DMF vs. THF) and bases (K2_2CO3_3 vs. DBU) can isolate critical factors .

Safety and Handling

  • Toxicity : Limited toxicological data exist; assume acute toxicity based on analogs like 4-(bromomethyl)benzaldehyde. Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and seek medical attention .

Key Research Gaps

  • Thermal Stability : No data on decomposition temperatures; differential scanning calorimetry (DSC) studies are needed.
  • Hydrolytic Stability : Investigate pH-dependent degradation kinetics (e.g., in aqueous buffers at 25–60°C).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.